1,4-Bis(3-hydroxyphenoxy)benzene

Monomer Processability Polymer Melt Processing Thermal Characterization

Choose 1,4-Bis(3-hydroxyphenoxy)benzene for its unique rigid-rod molecular architecture—a linear, para-substituted central benzene ring that enforces efficient chain packing and restricts segmental mobility. This differentiates it from bent bisphenol analogs, yielding polymers with Tg 150–220°C and 10% weight loss >430°C under N₂. It serves as a high-performance monomer for nucleophilic polycondensation of poly(arylene ether)s and polyetherketones, a reactive epoxy curing agent that accelerates crosslinking while boosting tensile modulus and fracture toughness, and a precursor for liquid crystalline polymers with mechanical anisotropy. Specify ≥96.0% purity for consistent polymerization kinetics.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
CAS No. 5085-95-0
Cat. No. B1330924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-hydroxyphenoxy)benzene
CAS5085-95-0
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O
InChIInChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H
InChIKeyCHBWEVDVYGBMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-hydroxyphenoxy)benzene (CAS 5085-95-0): Core Physical and Procurement Specifications for High-Performance Monomer Applications


1,4-Bis(3-hydroxyphenoxy)benzene (CAS 5085-95-0), also known as Hydroquinone Bis(3-hydroxyphenyl) Ether or 3,3′-(p-Phenylenedioxy)diphenol, is a symmetrical aromatic diol monomer with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol [1]. The compound features two terminal 3-hydroxyphenoxy groups linked via ether bridges to a central para-substituted benzene ring, yielding a rigid-rod architecture with two hydrogen bond donors and four hydrogen bond acceptors [2]. Commercially available grades are typically supplied as a light yellow to brown crystalline powder with a GC purity specification of ≥96.0% and a melting point range of 125–128°C [1]. The compound exhibits methanol solubility with almost transparency, supporting solution-based processing in polymer synthesis [1]. Its primary utility lies as a monomeric building block for the synthesis of high-performance poly(arylene ether)s, polyetherketones, and specialty thermoplastics, where its para-substituted symmetric structure imparts rigid-rod characteristics and enhanced thermal stability to the resulting polymer backbone [3].

Why Generic Substitution Fails: Structural Determinants of 1,4-Bis(3-hydroxyphenoxy)benzene Differentiation


Substituting 1,4-bis(3-hydroxyphenoxy)benzene with generic bisphenol analogs such as 1,3-bis(4-hydroxyphenoxy)benzene, bisphenol A, hydroquinone, or 4,4′-biphenol is scientifically unjustified due to compound-specific differences in substitution pattern geometry, conformational flexibility, hydrogen-bonding topology, and resultant polymer morphology . The para-substituted central benzene ring of 1,4-bis(3-hydroxyphenoxy)benzene enforces a linear, rigid-rod molecular axis, whereas 1,3-bis(4-hydroxyphenoxy)benzene adopts a bent geometry with hydroxyphenoxy groups positioned at meta-oriented sites, fundamentally altering the persistence length and packing density of the resultant polymer . Additionally, the 3-hydroxyl (meta-hydroxy) substitution on each terminal phenoxy ring distinguishes this compound from 4-hydroxyphenoxy-substituted analogs, modifying hydrogen-bonding capacity, nucleophilicity, and oxidative coupling behavior [1]. These structural distinctions translate directly into measurable differences in polymer glass transition temperature, thermal stability, and mechanical performance that cannot be approximated by using structurally related bisphenols [2].

1,4-Bis(3-hydroxyphenoxy)benzene Quantitative Differentiation: Evidence-Based Comparative Data Against Structural Analogs


Melting Point Differentiation: 1,4-Bis(3-hydroxyphenoxy)benzene (125–128°C) vs. 4,4′-Biphenol (280–282°C) and Bisphenol A (158–159°C)

1,4-Bis(3-hydroxyphenoxy)benzene exhibits a melting point of 125–128°C, which is substantially lower than that of 4,4′-biphenol (280–282°C) and bisphenol A (158–159°C) [1]. This intermediate melting range enables melt-phase polycondensation and solution-based polymerization under milder thermal conditions compared to the high-melting 4,4′-biphenol, while providing superior thermal stability relative to the lower-melting hydroquinone (172–175°C) in the final polymer matrix [2].

Monomer Processability Polymer Melt Processing Thermal Characterization

Molecular Geometry and Rigid-Rod Character: 1,4-Bis(3-hydroxyphenoxy)benzene (Linear) vs. 1,3-Bis(4-hydroxyphenoxy)benzene (Bent)

1,4-Bis(3-hydroxyphenoxy)benzene possesses a para-substituted central benzene ring that enforces a linear, rigid-rod molecular conformation with a calculated molecular length of approximately 14–16 Å . In contrast, 1,3-bis(4-hydroxyphenoxy)benzene features meta-substitution on the central ring, yielding a bent geometry with a bond angle of approximately 120° . This geometric distinction translates into quantifiable differences in polymer chain packing, with linear monomers producing higher persistence length and enhanced liquid crystalline ordering compared to bent analogs [1].

Polymer Morphology Liquid Crystalline Polymers Aromatic Polyethers

Epoxy Resin Curing Acceleration: 1,4-Bis(3-hydroxyphenoxy)benzene as a Reactive Diluent and Mechanical Property Enhancer

Research indicates that 1,4-bis(3-hydroxyphenoxy)benzene accelerates the curing process of epoxy resins when combined with epichlorohydrin under alkaline conditions . The compound functions not only as a reactive diluent but also enhances the mechanical properties of the resulting cured resin matrix, including improvements in tensile modulus and fracture toughness . This dual functionality—viscosity reduction during processing coupled with mechanical reinforcement in the cured state—is not uniformly observed across generic bisphenol-based curing agents [1].

Epoxy Thermosets Curing Kinetics Composite Materials

Antioxidant Potential: Diphenolic Redox Activity of 1,4-Bis(3-hydroxyphenoxy)benzene

The diphenolic structure of 1,4-bis(3-hydroxyphenoxy)benzene confers antioxidant properties through redox cycling mechanisms, with reported efficacy in scavenging reactive oxygen species (ROS) comparable to vitamin E analogs [1]. Studies utilizing DPPH and ABTS radical scavenging assays have quantified the antioxidant capacity of this compound, though direct IC50 numerical comparisons against structurally defined bisphenol comparators are not available in the public literature .

Antioxidant Activity Free Radical Scavenging Redox Chemistry

1,4-Bis(3-hydroxyphenoxy)benzene: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


Synthesis of High-Performance Poly(arylene ether)s and Polyetherketones with Enhanced Thermal Stability

The symmetrical, rigid-rod molecular architecture of 1,4-bis(3-hydroxyphenoxy)benzene makes it a preferred monomer for the nucleophilic polycondensation synthesis of poly(arylene ether)s and polyetherketones [1]. Polymers incorporating this monomer exhibit elevated glass transition temperatures (Tg typically in the range of 150–220°C) and 10% weight loss temperatures exceeding 430–450°C under nitrogen atmosphere, as established in poly(arylene ether) systems [1]. These thermal stability metrics are directly attributable to the para-substituted, linear geometry of the monomer backbone, which promotes efficient chain packing and restricts segmental mobility [2]. Such polymers find utility in aerospace structural materials, high-temperature electrical insulation, and fireman protective uniforms where softening points must exceed 150°C [2].

Epoxy Resin Formulations Requiring Accelerated Cure Kinetics and Enhanced Mechanical Performance

In epoxy thermoset formulations, 1,4-bis(3-hydroxyphenoxy)benzene serves as a reactive curing agent that accelerates the crosslinking reaction with epichlorohydrin under alkaline conditions while simultaneously enhancing the mechanical properties of the cured resin matrix . The compound's dual functionality—reducing processing viscosity and improving tensile modulus and fracture toughness—makes it particularly valuable for high-performance composite manufacturing, electronic encapsulation, and structural adhesive applications where both process efficiency and final mechanical integrity are critical . This differentiated performance profile is not uniformly achieved with conventional bisphenol-based curing agents [3].

Monomer for Liquid Crystalline and High-Modulus Oriented Polymers

The linear, rigid-rod conformation of 1,4-bis(3-hydroxyphenoxy)benzene, enforced by its para-substituted central benzene ring, enables the synthesis of liquid crystalline polymers with enhanced mechanical anisotropy [4]. When incorporated into polymer backbones containing mesogenic units such as tris(oxy-1,4-phenylene) segments, the monomer promotes the formation of ordered mesophases that yield materials with directional mechanical properties—high modulus and strength along the orientation axis [4]. In contrast, bent analogs such as 1,3-bis(4-hydroxyphenoxy)benzene produce amorphous or isotropic materials lacking this anisotropic reinforcement . This differentiation is critical for applications including high-strength fibers, oriented films, and advanced composite reinforcements.

Polymer Additives for Thermal Stabilization and Antioxidant Function

The diphenolic structure of 1,4-bis(3-hydroxyphenoxy)benzene confers antioxidant functionality through redox cycling and free radical scavenging mechanisms [5]. When incorporated into phenolic polymer additives as described in U.S. Patent 5,102,962, the compound or its polymerized derivatives can serve as heat-resistant antioxidants for thermoplastic resins, protecting polymer matrices from thermo-oxidative degradation during high-temperature processing and end-use applications [6]. This antioxidant capacity, combined with the inherent thermal stability of the aromatic ether backbone, positions the compound as a candidate for multifunctional polymer additives requiring both thermal and oxidative stabilization.

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